
Sodium ((2,5-dimethylphenyl)amino)methanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le méthanesulfonate de sodium ((2,5-diméthylphényl)amino) est un composé chimique de formule moléculaire C₉H₁₂NNaO₃S. Il est connu pour sa structure unique, qui comprend un groupe sulfonate lié à une partie méthanesulfonate, et un groupe amino substitué par un groupe 2,5-diméthylphényl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du méthanesulfonate de sodium ((2,5-diméthylphényl)amino) implique généralement la réaction de la 2,5-diméthylaniline avec le chlorure de méthanesulfonyle en présence d'une base telle que l'hydroxyde de sodium. La réaction se déroule par la formation d'un sulfonamide intermédiaire, qui est ensuite neutralisé par l'hydroxyde de sodium pour donner le produit final.
Méthodes de production industrielle
En milieu industriel, la production du méthanesulfonate de sodium ((2,5-diméthylphényl)amino) peut impliquer des réactions en lots à grande échelle dans des conditions contrôlées. L'utilisation de réacteurs automatisés et d'un contrôle précis de la température garantit un rendement et une pureté élevés du composé. Le produit final est souvent purifié par recristallisation ou d'autres techniques de séparation pour répondre aux normes industrielles.
Analyse Des Réactions Chimiques
Types de réactions
Le méthanesulfonate de sodium ((2,5-diméthylphényl)amino) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfonate en sulfure.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d'acyle sont utilisés en conditions basiques ou acides.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Sulfures.
Substitution : Divers dérivés substitués en fonction des réactifs utilisés.
Applications De Recherche Scientifique
Le méthanesulfonate de sodium ((2,5-diméthylphényl)amino) a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme catalyseur dans certaines réactions.
Biologie : Étudié pour son potentiel en tant que sonde biochimique ou inhibiteur dans des études enzymatiques.
Médecine : Exploité pour son potentiel thérapeutique dans le traitement de certaines maladies en raison de ses propriétés chimiques uniques.
Industrie : Utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse d'autres composés.
Mécanisme d'action
Le mécanisme d'action du méthanesulfonate de sodium ((2,5-diméthylphényl)amino) implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe sulfonate du composé peut former de fortes interactions ioniques, tandis que le groupe amino peut participer à des liaisons hydrogène ou à des attaques nucléophiles. Ces interactions peuvent moduler l'activité des molécules cibles, conduisant à divers effets biologiques.
Mécanisme D'action
The mechanism of action of Sodium ((2,5-dimethylphenyl)amino)methanesulphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulphonate group can form strong ionic interactions, while the amino group can participate in hydrogen bonding or nucleophilic attacks. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- Méthanesulfonate de sodium ((2,4-diméthylphényl)amino)
- Méthanesulfonate de sodium ((3,5-diméthylphényl)amino)
- Méthanesulfonate de sodium ((2,6-diméthylphényl)amino)
Unicité
Le méthanesulfonate de sodium ((2,5-diméthylphényl)amino) est unique en raison de la position spécifique des groupes méthyle sur le cycle phényle, ce qui peut influencer sa réactivité et son interaction avec d'autres molécules. Cet isomère de position peut entraîner des propriétés chimiques et biologiques différentes par rapport à ses composés similaires.
Propriétés
Numéro CAS |
81730-11-2 |
|---|---|
Formule moléculaire |
C9H12NNaO3S |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
sodium;(2,5-dimethylanilino)methanesulfonate |
InChI |
InChI=1S/C9H13NO3S.Na/c1-7-3-4-8(2)9(5-7)10-6-14(11,12)13;/h3-5,10H,6H2,1-2H3,(H,11,12,13);/q;+1/p-1 |
Clé InChI |
DJHOVNIYZXIWGM-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C=C1)C)NCS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


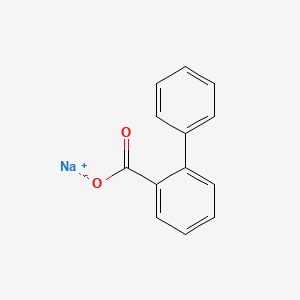

![zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate](/img/structure/B12684177.png)
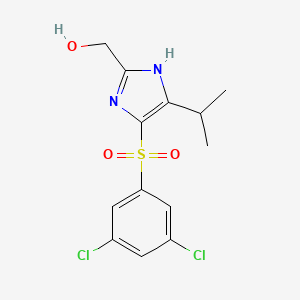




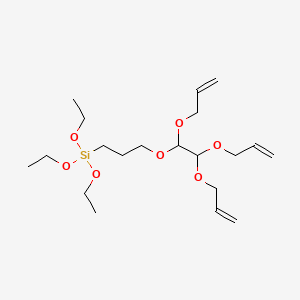
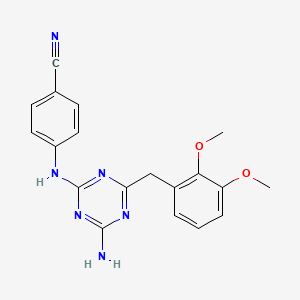
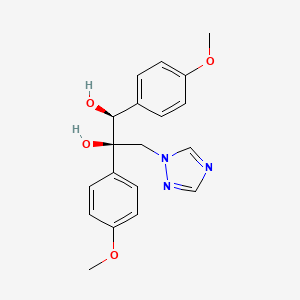
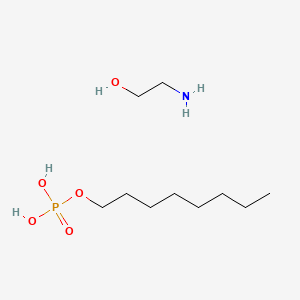

![4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12684248.png)
